1-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one is a chemical compound that features a piperazine ring substituted with a dimethylpyrimidinyl group and a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.
Substitution with Dimethylpyrimidinyl Group: The piperazine ring is then substituted with a 4,6-dimethylpyrimidin-2-yl group. This can be achieved through nucleophilic substitution reactions.
Introduction of the Propenone Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the propenone moiety to a corresponding alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one involves its interaction with molecular targets and pathways. The piperazine ring and pyrimidinyl group may interact with specific enzymes or receptors, leading to various biological effects. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethylpyrimidin-2-yl derivatives: These compounds share the pyrimidinyl group and may have similar biological activities.
Piperazine derivatives: Compounds with a piperazine ring are widely studied for their pharmacological properties.
Uniqueness
1-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one is unique due to the combination of the piperazine ring, dimethylpyrimidinyl group, and propenone moiety. This unique structure may confer specific properties and activities not found in other similar compounds.
Properties
IUPAC Name |
1-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-4-12(18)16-5-7-17(8-6-16)13-14-10(2)9-11(3)15-13/h4,9H,1,5-8H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQLKMDGXFVQAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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